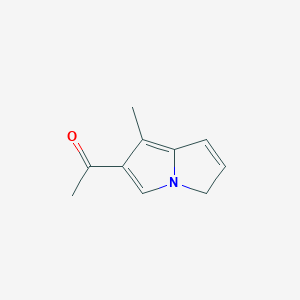

1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone

Description

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-(1-methyl-5H-pyrrolizin-2-yl)ethanone |

InChI |

InChI=1S/C10H11NO/c1-7-9(8(2)12)6-11-5-3-4-10(7)11/h3-4,6H,5H2,1-2H3 |

InChI Key |

YSMQSJHJLKCCLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CCN2C=C1C(=O)C |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form Pyrrolizine Core

The pyrrolizine nucleus is commonly synthesized by intramolecular cyclization of precursors containing amino and aldehyde or ketone functionalities. Catalytic enantioselective methods have been reported to afford pyrrolizine carboxylates, which can be further transformed into ethanone derivatives.

- For example, catalytic enantioselective synthesis of pyrrolizine carboxylates involves heating pyrrolyl enone-acid intermediates at elevated temperatures (e.g., 85 °C) followed by workup with aqueous sodium acetate to induce cyclization and ring closure, yielding the pyrrolizine core with high stereoselectivity.

Introduction of the Ethanone Group

The ethanone substituent at the 6-position can be introduced via several approaches:

Grignard Reaction: Reaction of 3-bromo-5-methylpyridine derivatives with methyl magnesium bromide in diethyl ether or tetrahydrofuran under controlled temperatures (0 to 20 °C) yields 1-(5-methylpyridin-3-yl)ethanone analogs with yields up to 91%. Although this example is for a pyridine derivative, similar organometallic addition strategies can be adapted for pyrrolizine systems.

Palladium-Catalyzed Coupling: Microwave-assisted palladium-catalyzed coupling of bromo-substituted heterocycles with tributyl(1-ethoxyvinyl)stannane in aqueous N,N-dimethylformamide at 110 °C for 1 hour has been used to install ethanone groups efficiently, followed by acidic hydrolysis to yield the ketone.

Reduction and Acylation: Sodium triacetoxyborohydride-mediated reductive amination in the presence of acetic acid and microwave irradiation at 80 °C for 1 hour can be used to functionalize pyrrolizine derivatives with ethanone substituents, although yields may be moderate (~14%).

Methyl Substitution at the 7-Position

The methyl group at the 7-position is generally introduced by:

- Starting from methyl-substituted pyrrolizine precursors.

- Selective methylation using methylating agents under controlled conditions.

- Utilizing substituted starting materials such as 5-methylpyridine derivatives that undergo ring closure to form the methylated pyrrolizine ring.

Representative Experimental Data

Analytical Characterization

- NMR Spectroscopy: Characteristic proton signals for methyl groups (singlets around 2.4 ppm), aromatic protons, and ethanone methyl protons (around 2.6 ppm) are observed in ^1H NMR spectra, confirming substitution patterns.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound and related intermediates are detected by LRMS or ESI-MS.

- Chromatography: Purification by silica gel chromatography using ethyl acetate/heptane mixtures is common to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The methyl group on the pyrrolizine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone exerts its effects involves interactions with various molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, thereby modulating biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Heterocyclic Systems

1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 878994-16-2)

- Structure: Features a triazolopyrimidine core (fused triazole and pyrimidine rings) with a phenyl group at position 2 and a methyl-ethanone substituent at position 6/5.

- Molecular Weight : 252.27 g/mol.

- This structural variation likely impacts solubility and receptor-binding affinity .

Isoquinoline Alkaloids (e.g., 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone)

- Structure: Isoquinoline core with methoxy, prenyl, and ethanone substituents.

- Bioactivity: Isoquinoline alkaloids exhibit antiviral (e.g., anti-TMV activity) and cytotoxic properties. The ethanone group in these compounds may enhance metabolic stability compared to hydroxyl or amine substituents .

1-(3-Methyl-benzofuran-2-yl)-ethanone (Neroli One, CAS: 23911-56-0)

Substituent Effects on Reactivity and Bioactivity

Halogenated Derivatives: 1-(2-Chlorophenyl)ethanone (CAS: 2142-68-9)

- Structure: Chlorine atom at the ortho position of the phenyl ring adjacent to the ethanone group.

- Electron Effects: The electron-withdrawing chlorine enhances electrophilicity at the carbonyl carbon, increasing reactivity in nucleophilic additions. This contrasts with pyrrolizine derivatives, where electron-rich heterocycles may stabilize the ethanone group .

Hydroxy-Substituted Derivatives: 1-(3,4-Dihydroxy-6-methylphenyl)-ethanone

- Structure : Dihydroxy and methyl groups on a phenyl ring.

- Solubility: Enhanced water solubility due to phenolic hydroxyls, unlike pyrrolizine derivatives, which are typically lipophilic .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.